(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol
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Overview
Description
Pyrazole is a class of organic compounds with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The pyrazole ring is a part of many pharmaceutical drugs and biologically active compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse chemical reactivity, which makes them useful in various applications, including medicinal chemistry and drug discovery .Physical And Chemical Properties Analysis
Pyrazole derivatives generally appear as white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as a potential anti-inflammatory and anti-cancer agent. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Mechanism of Action
Target of Action
Pyrazole derivatives, which “(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol” is a part of, are known for their diverse pharmacological effects . They have been found to interact with various biological targets, depending on their specific structures and functional groups.
Mode of Action
The mode of action of pyrazole derivatives can vary widely. For example, some pyrazole derivatives have been found to inhibit certain enzymes, while others might interact with specific receptors . The exact mode of action of “this compound” would depend on its specific structure and the biological target it interacts with.
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways. For instance, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities, suggesting that they might interfere with the biochemical pathways of these parasites .
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol in lab experiments is its high yield and easy synthesis method. This makes it a cost-effective compound for research purposes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol. One direction is to further study its anti-inflammatory and anti-cancer properties and investigate its potential as a therapeutic agent. Another direction is to study its mechanism of action and identify the enzymes and pathways it targets. Additionally, studies can be conducted to investigate its potential as a pesticide or herbicide due to its pyrazole structure.
In conclusion, this compound is a promising compound with potential applications in various fields. Its easy synthesis method, low toxicity profile, and potential therapeutic properties make it an interesting compound for future research.
Synthesis Methods
The synthesis of (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol can be achieved through various methods. One of the most common methods is the reaction of 5-bromo-1,4-dimethyl-1H-pyrazole with paraformaldehyde in the presence of a strong acid catalyst such as hydrochloric acid. The reaction yields this compound as a white solid with a high yield.
properties
IUPAC Name |
(5-bromo-1,4-dimethylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXXDBGNDGSUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1CO)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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